molecular formula C9H12N2O3 B12283305 (R)-b-Amino-3-nitrobenzenepropanol

(R)-b-Amino-3-nitrobenzenepropanol

Cat. No.: B12283305
M. Wt: 196.20 g/mol
InChI Key: SNRJFODLMSOJIX-MRVPVSSYSA-N
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Description

®-b-Amino-3-nitrobenzenepropanol is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-b-Amino-3-nitrobenzenepropanol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The propanol side chain is then added via a series of reactions involving alkylation and reduction steps. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-b-Amino-3-nitrobenzenepropanol may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

®-b-Amino-3-nitrobenzenepropanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in diamine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group can produce diamines.

Scientific Research Applications

Chemistry

In chemistry, ®-b-Amino-3-nitrobenzenepropanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biochemical processes.

Medicine

In medicine, ®-b-Amino-3-nitrobenzenepropanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-b-Amino-3-nitrobenzenepropanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The propanol side chain may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-b-Amino-3-nitrobenzenepropanol: The enantiomer of ®-b-Amino-3-nitrobenzenepropanol, differing in the spatial arrangement of atoms.

    3-Nitrobenzylamine: Lacks the propanol side chain but contains the nitro and amino groups.

    4-Amino-3-nitrobenzyl alcohol: Similar structure but with the amino and nitro groups in different positions on the benzene ring.

Uniqueness

®-b-Amino-3-nitrobenzenepropanol is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2R)-2-amino-3-(3-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c10-8(6-12)4-7-2-1-3-9(5-7)11(13)14/h1-3,5,8,12H,4,6,10H2/t8-/m1/s1

InChI Key

SNRJFODLMSOJIX-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](CO)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(CO)N

Origin of Product

United States

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